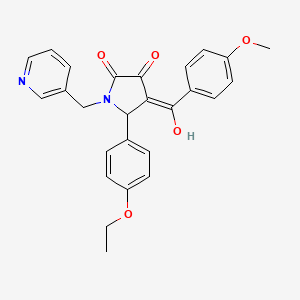![molecular formula C16H19N3O2 B5291454 N-[3-(4-methyl-1H-pyrazol-1-yl)propyl]-2,3-dihydro-1-benzofuran-7-carboxamide](/img/structure/B5291454.png)
N-[3-(4-methyl-1H-pyrazol-1-yl)propyl]-2,3-dihydro-1-benzofuran-7-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(4-methyl-1H-pyrazol-1-yl)propyl]-2,3-dihydro-1-benzofuran-7-carboxamide, also known as MPDC, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzofuran derivatives and has been synthesized using various methods.
作用机制
The mechanism of action of N-[3-(4-methyl-1H-pyrazol-1-yl)propyl]-2,3-dihydro-1-benzofuran-7-carboxamide is not fully understood. However, it has been proposed that N-[3-(4-methyl-1H-pyrazol-1-yl)propyl]-2,3-dihydro-1-benzofuran-7-carboxamide exerts its anti-inflammatory and antitumor effects by inhibiting the NF-κB signaling pathway. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation and cell proliferation. N-[3-(4-methyl-1H-pyrazol-1-yl)propyl]-2,3-dihydro-1-benzofuran-7-carboxamide has been shown to inhibit the activation of NF-κB and reduce the expression of its downstream target genes.
Biochemical and Physiological Effects:
N-[3-(4-methyl-1H-pyrazol-1-yl)propyl]-2,3-dihydro-1-benzofuran-7-carboxamide has been found to have several biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in oxidative stress and inflammation. N-[3-(4-methyl-1H-pyrazol-1-yl)propyl]-2,3-dihydro-1-benzofuran-7-carboxamide has also been found to increase the expression of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. In addition, N-[3-(4-methyl-1H-pyrazol-1-yl)propyl]-2,3-dihydro-1-benzofuran-7-carboxamide has been shown to improve cognitive function and reduce neuronal damage in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
N-[3-(4-methyl-1H-pyrazol-1-yl)propyl]-2,3-dihydro-1-benzofuran-7-carboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized using various methods. It has also been found to have low toxicity and can be administered orally or intraperitoneally. However, there are some limitations to using N-[3-(4-methyl-1H-pyrazol-1-yl)propyl]-2,3-dihydro-1-benzofuran-7-carboxamide in lab experiments. The compound has low solubility in water, which can limit its bioavailability. In addition, the mechanism of action of N-[3-(4-methyl-1H-pyrazol-1-yl)propyl]-2,3-dihydro-1-benzofuran-7-carboxamide is not fully understood, which can make it difficult to interpret the results of experiments.
未来方向
There are several future directions for the research of N-[3-(4-methyl-1H-pyrazol-1-yl)propyl]-2,3-dihydro-1-benzofuran-7-carboxamide. One area of research is to investigate the potential of N-[3-(4-methyl-1H-pyrazol-1-yl)propyl]-2,3-dihydro-1-benzofuran-7-carboxamide as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of research is to study the effects of N-[3-(4-methyl-1H-pyrazol-1-yl)propyl]-2,3-dihydro-1-benzofuran-7-carboxamide on the gut microbiome, which has been implicated in various diseases, including inflammatory bowel disease and obesity. Furthermore, the development of more efficient and cost-effective methods for synthesizing N-[3-(4-methyl-1H-pyrazol-1-yl)propyl]-2,3-dihydro-1-benzofuran-7-carboxamide could facilitate its use in future research.
合成方法
The synthesis of N-[3-(4-methyl-1H-pyrazol-1-yl)propyl]-2,3-dihydro-1-benzofuran-7-carboxamide has been carried out using various methods, including the condensation reaction of 4-methyl-1H-pyrazole-1-carboxylic acid with 3-chloropropylamine followed by cyclization with 2,3-dihydrobenzofuran-7-carboxylic acid. Another method involves the reaction of 3-(4-methyl-1H-pyrazol-1-yl)propylamine with 2,3-dihydrobenzofuran-7-carboxylic acid chloride. The yield of N-[3-(4-methyl-1H-pyrazol-1-yl)propyl]-2,3-dihydro-1-benzofuran-7-carboxamide using these methods ranges from 50-70%.
科学研究应用
N-[3-(4-methyl-1H-pyrazol-1-yl)propyl]-2,3-dihydro-1-benzofuran-7-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to have significant anti-inflammatory, antitumor, and neuroprotective properties. N-[3-(4-methyl-1H-pyrazol-1-yl)propyl]-2,3-dihydro-1-benzofuran-7-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, and reduce the activation of microglia and astrocytes, which are involved in neuroinflammation. N-[3-(4-methyl-1H-pyrazol-1-yl)propyl]-2,3-dihydro-1-benzofuran-7-carboxamide has also been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
属性
IUPAC Name |
N-[3-(4-methylpyrazol-1-yl)propyl]-2,3-dihydro-1-benzofuran-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-12-10-18-19(11-12)8-3-7-17-16(20)14-5-2-4-13-6-9-21-15(13)14/h2,4-5,10-11H,3,6-9H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKPXDOBCCVVBIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CCCNC(=O)C2=CC=CC3=C2OCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-ethyl-3,4-dimethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5291377.png)

![N-[2-(3,4-dimethoxyphenyl)-1-({[2-(4-morpholinyl)ethyl]amino}carbonyl)vinyl]benzamide](/img/structure/B5291404.png)
![3-[5-(4-fluorophenyl)-2-furyl]-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5291410.png)
![(4aS*,8aR*)-6-[(benzyloxy)acetyl]-1-isobutyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5291415.png)
![(4aS*,8aR*)-6-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-1-(4-hydroxybutyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5291417.png)
![2,6-dimethyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]morpholine](/img/structure/B5291423.png)
![2-ethyl-4-pyrrolidin-1-yl-7-(2-thienylcarbonyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5291429.png)
![N-benzyl-2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5291432.png)

![7-(2,3-difluorobenzyl)-2-(ethylsulfonyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5291448.png)
![N-(2-fluorophenyl)-2-[4-(4-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B5291450.png)
![methyl 4-chloro-3-[(2-thienylcarbonyl)amino]benzoate](/img/structure/B5291467.png)